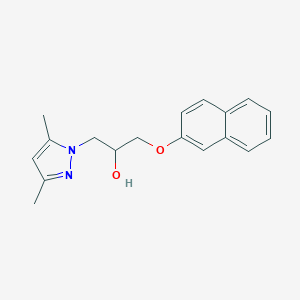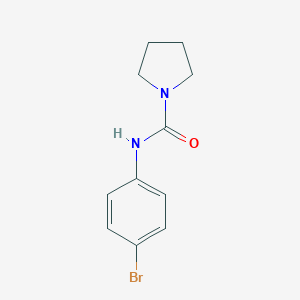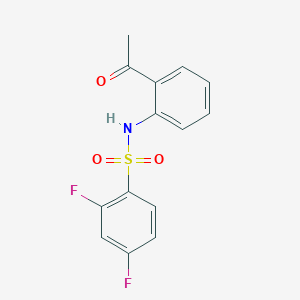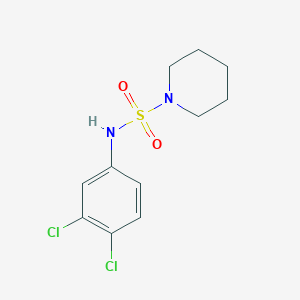
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is a chemical compound that features a dichlorophenyl group attached to a piperidylsulfonyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine typically involves the reaction of 3,4-dichloroaniline with piperidine and a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or column chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroamphetamine: A compound with similar structural features but different pharmacological properties.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group but different functional groups.
Uniqueness
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is unique due to its specific combination of a dichlorophenyl group with a piperidylsulfonyl amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
890602-13-8 |
|---|---|
Molecular Formula |
C11H14Cl2N2O2S |
Molecular Weight |
309.2g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C11H14Cl2N2O2S/c12-10-5-4-9(8-11(10)13)14-18(16,17)15-6-2-1-3-7-15/h4-5,8,14H,1-3,6-7H2 |
InChI Key |
GNZGIZVAHFGJBW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)
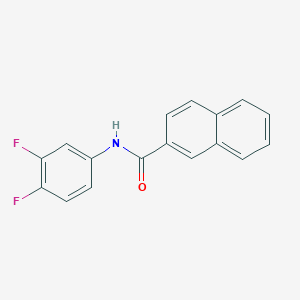
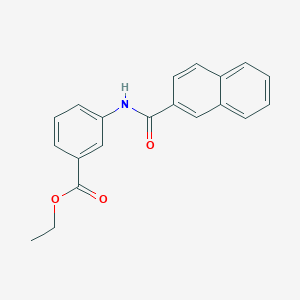
![5-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B496992.png)
